REACTION_SMILES
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[CH2:1]([CH3:2])[n:3]1[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[c:10]2[cH:11][c:12]([CH:16]=[O:17])[cH:13][cH:14][c:15]12.[CH3:24][OH:25].[CH3:26][C:27](=[O:28])[CH3:29].[K+:23].[Mn:18](=[O:19])([O-:20])(=[O:21])=[O:22]>>[CH2:1]([CH3:2])[n:3]1[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[c:10]2[cH:11][c:12]([C:16](=[O:17])[OH:19])[cH:13][cH:14][c:15]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCn1c2ccccc2c2cc(C=O)ccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Mn](=O)(=O)[O-]
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Name
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Type
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product
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Smiles
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CCn1c2ccccc2c2cc(C(=O)O)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |